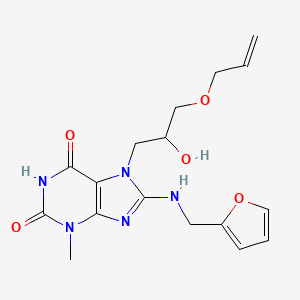

![molecular formula C19H21N3O3S B2850121 2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone CAS No. 897462-13-4](/img/structure/B2850121.png)

2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Anticancer Activity

The imidazo[2,1-b]thiazole scaffold of the compound has been explored for its cytotoxic activity against cancer cell lines. Derivatives of this compound have shown potential as inhibitors against specific cancer cells, such as MDA-MB-231, a breast cancer cell line. The inhibition of VEGFR2, a critical angiogenesis mediator, suggests that these compounds could serve as a foundation for developing new anticancer agents .

Antifungal and Antibacterial Properties

Compounds with the imidazo[2,1-b]thiazole moiety have demonstrated a broad spectrum of pharmacological activities, including antifungal and antibacterial effects. This makes them valuable for developing new treatments against resistant strains of bacteria and fungi .

Anti-inflammatory Applications

The anti-inflammatory properties of imidazo[2,1-b]thiazole derivatives are of significant interest in the treatment of chronic inflammatory diseases. By modulating inflammatory pathways, these compounds could lead to new therapies for conditions like arthritis and asthma .

Antihypertensive Effects

The structural features of imidazo[2,1-b]thiazole compounds have been associated with antihypertensive effects. Research into these properties could contribute to the creation of novel blood pressure-lowering medications .

Cystic Fibrosis Treatment

Imidazo[2,1-b]thiazole derivatives have been identified as CFTR-selective potentiators, which are crucial in treating cystic fibrosis. Enhancing the function of the CFTR protein can alleviate symptoms and improve the quality of life for patients with this genetic disorder .

Leukemia and Prostate Cancer Therapeutics

Some derivatives have shown promising inhibitory activity against leukemia cell lines and the prostate cancer cell line DU-145. These findings highlight the potential for developing targeted therapies for these specific types of cancer .

Viral Infection Research

The compound’s derivatives have been utilized in in vitro cellular systems to study viral infections, such as the B19 virus. This research could pave the way for new antiviral drugs that can inhibit the replication of viruses within host cells .

Direcciones Futuras

Given the potential anticancer activity of similar compounds , future research could focus on further investigating the biological activity of this compound and its potential as a therapeutic agent. Additionally, more detailed studies could be conducted to fully elucidate the synthesis, chemical reactions, and physical and chemical properties of this compound.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as imidazo[2,1-b]thiazole derivatives, have been reported to exhibit a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .

Mode of Action

It’s known that the imidazo[2,1-b]thiazole system, which this compound belongs to, is assembled based on the reaction of (2 z )-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .

Biochemical Pathways

Thiazole derivatives, which include imidazo[2,1-b]thiazoles, have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Pharmacokinetics

In silico admet predictions have been performed for similar compounds, such as imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide derivatives .

Result of Action

Similar compounds have shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia .

Action Environment

The stability of the protein–ligand complex of similar compounds has been studied using molecular docking and dynamics studies .

Propiedades

IUPAC Name |

2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c1-2-25-16-5-3-14(4-6-16)17-12-22-15(13-26-19(22)20-17)11-18(23)21-7-9-24-10-8-21/h3-6,12-13H,2,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYBWAHMWSIRDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[2,4-dichloro-5-(3,5-dioxo-1,4-thiazinan-4-yl)phenoxy]acetate](/img/structure/B2850043.png)

![2-{Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol](/img/structure/B2850044.png)

![4-Ethyl-6-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2850051.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2850053.png)

![4-ethyl-N-[3-(prop-2-enylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiadiazole-5-carboxamide](/img/structure/B2850060.png)

![8-(Difluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B2850061.png)